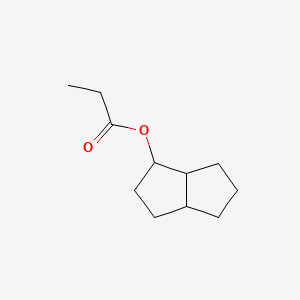![molecular formula C31H29NO6 B12654448 2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene CAS No. 63909-35-3](/img/structure/B12654448.png)
2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple methoxy and phenylmethoxy groups, as well as a nitroprop-2-enyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of methoxyphenylboronic acid derivatives, which undergo Suzuki-Miyaura cross-coupling reactions to form the desired product . The reaction conditions often include the use of palladium catalysts and appropriate solvents to facilitate the coupling process.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the conversion of the nitro group to an amine group.
Substitution: The methoxy and phenylmethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and metal hydrides for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a role in inflammation and cell survival . By inhibiting this pathway, the compound can exert anti-inflammatory and neuroprotective effects.
Comparison with Similar Compounds
Similar compounds to 2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene include:
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds and has similar methoxy and phenyl groups.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with potential cytotoxic activity against breast cancer.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple biological pathways, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
63909-35-3 |
|---|---|
Molecular Formula |
C31H29NO6 |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene |
InChI |
InChI=1S/C31H29NO6/c1-35-28-15-13-26(20-31(28)38-22-24-11-7-4-8-12-24)18-27(32(33)34)17-25-14-16-29(30(19-25)36-2)37-21-23-9-5-3-6-10-23/h3-16,18-20H,17,21-22H2,1-2H3/b27-18+ |
InChI Key |
CCGHVXHBGVUYFJ-OVVQPSECSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)/[N+](=O)[O-])OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)[N+](=O)[O-])OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


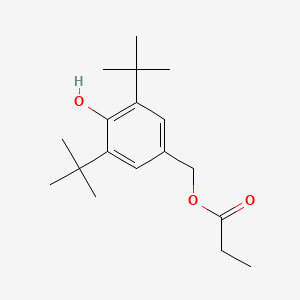
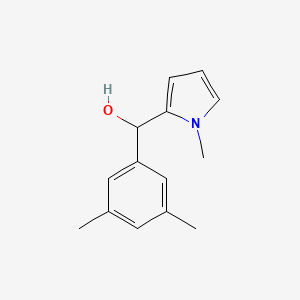
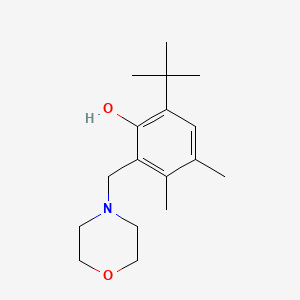
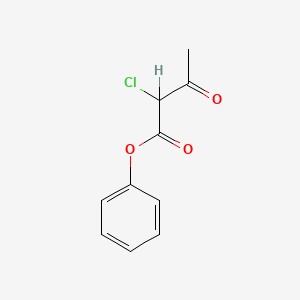

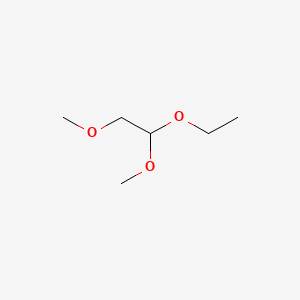

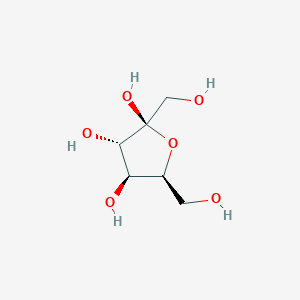
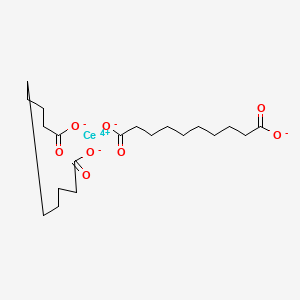

![2-hydroxyacetic acid;6-[4-[2-[[(2S)-2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12654435.png)
